(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate
Descripción
This compound is a bicyclic heterocyclic molecule featuring a pyrrolo[3,4-c]isoxazole core substituted with benzyl and tert-butyl ester groups. Its synthesis typically involves multi-step reactions, including hydrogenation and coupling steps using reagents such as N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) in solvents like dichloromethane or dimethylformamide (DMF) . Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirms its stereochemistry and purity, with NMR data revealing distinct proton environments influenced by the benzyl and tert-butyl substituents .
Propiedades
IUPAC Name |
5-O-benzyl 1-O-tert-butyl (3aS,6aS)-3a,4,6,6a-tetrahydro-3H-pyrrolo[3,4-c][1,2]oxazole-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15-10-19(9-14(15)12-24-20)16(21)23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWUAUYLENOMCO-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CN(CC2CO1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CN(C[C@@H]2CO1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Introduction
The compound (3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate is a novel organic molecule that falls within the category of tetrahydropyrroloisoxazoles. Its unique structural features and stereochemistry suggest a potential for diverse biological activities, making it an interesting subject for pharmacological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Isoxazole and dicarboxylate functional groups , which are known to influence biological activity.
- Stereochemistry : The (3aS,6aS) notation indicates specific spatial arrangements that may affect interactions with biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Benzyl-2-methylpyrrole | Pyrrole ring with benzyl substitution | Antimicrobial |
| 1-tert-butyl isoxazole | Isoxazole ring with tert-butyl group | Anti-inflammatory |
| 2-(2-benzyl)tetrahydropyran | Tetrahydropyran structure | Cytotoxic |
The biological activity of (3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Interaction : Possible binding to specific receptors involved in pain and inflammation modulation.
- Cellular Effects : Induction of apoptosis in certain cancer cell lines through mitochondrial pathways.
Case Studies and Research Findings
- Anti-inflammatory Activity : Research has indicated that derivatives of isoxazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis .
- Cytotoxic Effects : A study on structurally similar tetrahydropyrroles demonstrated cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial dysfunction .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity based on structural features. These models suggest that modifications in the functional groups can significantly enhance or diminish the activity against specific targets .
Interaction Studies
Understanding how (3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as:
- Molecular Docking : Used to predict binding affinities with target proteins.
- In vitro Assays : Assessing the compound's effects on cell viability and proliferation.
Comparación Con Compuestos Similares
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, structural features, and pharmacological properties.
Key analogs :
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24)
- Substituents : Replaces the benzyl group with a benzotriazole-carbonyl moiety.
- Synthesis : Uses CDI-mediated coupling, similar to the target compound, but requires additional steps to introduce the benzotriazole group .
- Stability : The benzotriazole group enhances metabolic stability in glutathione screening assays compared to ester-containing analogs .
(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester (Compound 7)
- Substituents : Features a 3,5-dichloro-benzyl ester instead of tert-butyl.
- Solubility : Lower aqueous solubility (HT-Solubility assay: <5 μM) compared to the tert-butyl analog due to increased hydrophobicity .
(1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (Compound 27) Substituents: Lacks ester groups; incorporates a protonated benzotriazole moiety. Pharmacology: Shows stronger ATX inhibition (IC₅₀: 0.8 nM) than ester-containing derivatives, likely due to enhanced electrostatic interactions with the enzyme active site .
NMR Spectral Analysis
Comparative NMR studies of analogs (e.g., Compounds 1 and 7 vs. Rapa) reveal that substituents at positions 29–36 and 39–44 (regions A and B) significantly alter chemical shifts (δ 1.5–3.0 ppm), reflecting changes in electronic environments . For the target compound, the benzyl group is expected to induce upfield shifts in region A (proximal to the isoxazole ring), while the tert-butyl ester may deshield protons in region B .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound 24 | Compound 7 |
|---|---|---|---|
| Molecular Weight | ~390 g/mol | 425 g/mol | 470 g/mol |
| Aqueous Solubility | Moderate (~20 μM)* | High (>50 μM) | Low (<5 μM) |
| ATX Inhibition (IC₅₀) | Not reported | 5.2 nM | 12.3 nM |
| Metabolic Stability | Moderate† | High‡ | Low‡ |
*Inferred from tert-butyl ester’s polarity ; †Based on glutathione adduct formation screening ; ‡Compound 24’s benzotriazole resists glutathione conjugation .
Key Findings
- Substituent Impact : The tert-butyl ester in the target compound balances solubility and metabolic stability, whereas benzotriazole analogs (e.g., Compound 24) prioritize enzyme inhibition and stability .
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., 3aR vs. 3aS configurations) drastically alter bioactivity, as seen in Compound 27’s superior ATX inhibition .
- Lumping Strategy Limitations : While compounds with similar cores (e.g., pyrrolo-pyrrole vs. pyrrolo-isoxazole) may be grouped for modeling, their substituent-driven differences in solubility and reactivity necessitate individualized analysis .
Q & A
Basic: What are the established synthetic routes for this compound, and what reagents/conditions are critical for achieving high yields?
Answer:
The compound is typically synthesized via multi-step organic reactions , including:
- Cross-coupling/electrocyclization : Reactions between enol triflates and diazoacetates under controlled conditions (e.g., ethyl diazoacetate with tert-butyl esters, reflux in DCM) to form the pyrrolo-isoxazole core. Yields can exceed 80% with optimized stoichiometry .
- Hydrogenation and carbamate protection : Use of tert-butyloxycarbonyl (Boc) groups for amine protection, followed by catalytic hydrogenation to reduce unsaturated bonds. Reagents like Pd/C or PtO₂ are critical for selectivity .
- Coupling agents : N,N′-carbonyldiimidazole (CDI) or hexafluorophosphate uranium salts (HATU) for amide bond formation in functionalized derivatives .
Key considerations : Solvent purity (e.g., anhydrous DCM), temperature control during cyclization, and inert atmosphere (N₂/Ar) to prevent side reactions .
Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral markers should be analyzed?
Answer:
- ¹H/¹³C NMR :
- Diagnostic peaks : Look for tert-butyl singlets at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Benzyl protons appear as aromatic multiplets at 7.2–7.5 ppm (¹H) .
- Stereochemical confirmation : Coupling constants (e.g., J = 11–12 Hz for axial protons in the pyrrolo-isoxazole ring) indicate the (3aS,6aS) configuration .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) should match the exact mass (e.g., m/z 464.51 for C₂₆H₂₈N₂O₆). High-resolution MS (HRMS) confirms elemental composition .
- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O) at ~1775 cm⁻¹ and isoxazole ring vibrations at ~1077 cm⁻¹ .
Advanced: How can diastereoselectivity be controlled during synthesis, and what methods validate stereochemical outcomes?
Answer:
- Reaction design : Use chiral auxiliaries (e.g., benzyl carbamates) or asymmetric catalysis (e.g., Cs₂CO₃-mediated alkylation) to favor the (3aS,6aS) configuration. Diastereomeric ratios (dr) >10:1 are achievable with optimized base/ligand combinations .
- Validation methods :
- 2D NMR (NOESY/ROESY) : Correlate spatial proximity of protons (e.g., axial vs. equatorial positions) .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related pyrrolo-pyrazole derivatives .
- Troubleshooting : Low dr may arise from poor temperature control or competing pathways. Repurification via gradient column chromatography (petroleum ether/ethyl acetate) can isolate desired diastereomers .
Advanced: How should researchers resolve contradictions in NMR data during characterization?
Answer:
- Common discrepancies : Split peaks or unexpected shifts may indicate:
- Rotameric equilibria : Tert-butyl groups can cause slow rotation, splitting benzyl or ester protons. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals .
- Trace solvents : Residual DCM or THF in the sample alters shifts. Ensure thorough drying under vacuum .
- Quantitative analysis : Compare integrals of diagnostic peaks (e.g., tert-butyl vs. aromatic protons) to confirm stoichiometry. Use deuterated solvents (CD₂Cl₂) for sharper signals .
Advanced: What strategies improve low yields in coupling reactions involving this compound?
Answer:
- Optimization parameters :
- Catalyst loading : Increase HATU or CDI to 1.5–2.0 equivalents to drive coupling completion .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity compared to DCM .
- Temperature : Moderate heating (40–50°C) accelerates reaction rates without decomposing sensitive groups .
- Workflow adjustments :
- In-situ monitoring : Use TLC or LC-MS to track intermediate formation.
- Purification : Employ reverse-phase HPLC for challenging separations, especially with polar byproducts .
Basic: What in vitro assays are suitable for evaluating the biological activity of derivatives?
Answer:
- Enzyme inhibition assays : Use fluorescence-based methods (e.g., Amplex Red for autotaxin inhibition) with recombinant enzymes. IC₅₀ values <1 μM indicate high potency .
- Solubility studies : HT-Solubility assays in phosphate buffer (pH 7.4) quantify bioavailability. Optimize via ester hydrolysis or salt formation .
- Metabolic stability : Incubate derivatives with liver microsomes and measure half-life via LC-MS. Glutathione adduct formation screens for reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
